![molecular formula C28H57N3O2 B14516067 N~1~-[4-(Dimethylamino)butyl]-N~6~-hexadecylhexanediamide CAS No. 63588-06-7](/img/structure/B14516067.png)
N~1~-[4-(Dimethylamino)butyl]-N~6~-hexadecylhexanediamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~1~-[4-(Dimethylamino)butyl]-N~6~-hexadecylhexanediamide is a synthetic organic compound with a complex structure It is characterized by the presence of a dimethylamino group attached to a butyl chain, which is further connected to a hexadecyl chain through a hexanediamide linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N1-[4-(Dimethylamino)butyl]-N~6~-hexadecylhexanediamide typically involves multiple steps. One common method includes the reaction of 4-(dimethylamino)butyric acid with hexanediamine under specific conditions to form the desired product. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and precise control of reaction parameters. The use of high-purity reagents and solvents is crucial to ensure the quality and yield of the final product. Additionally, purification techniques such as recrystallization or chromatography may be employed to isolate the compound from reaction by-products.
Análisis De Reacciones Químicas
Types of Reactions
N~1~-[4-(Dimethylamino)butyl]-N~6~-hexadecylhexanediamide can undergo various chemical reactions, including:
Oxidation: The dimethylamino group can be oxidized to form N-oxide derivatives.
Reduction: The amide bonds can be reduced to amines under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the dimethylamino group.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH~4~) or borane (BH~3~) are commonly employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can react with the dimethylamino group under basic conditions.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Primary or secondary amines.
Substitution: Substituted amides or tertiary amines.
Aplicaciones Científicas De Investigación
N~1~-[4-(Dimethylamino)butyl]-N~6~-hexadecylhexanediamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to cell membrane interactions and signaling pathways.
Industry: The compound can be utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N1-[4-(Dimethylamino)butyl]-N~6~-hexadecylhexanediamide involves its interaction with specific molecular targets. The dimethylamino group can interact with cellular receptors or enzymes, modulating their activity. Additionally, the long hexadecyl chain may facilitate the compound’s incorporation into lipid membranes, affecting membrane fluidity and function .
Comparación Con Compuestos Similares
Similar Compounds
N-butyl-1-(4-dimethylamino)phenyl-1,2,3,4-tetrahydro-β-carboline-3-carboxamide: This compound shares the dimethylamino group and has been studied for its trypanocidal activity.
4-(Dimethylamino)butyric acid: A simpler compound with a similar dimethylamino group, used in peptide synthesis.
Uniqueness
N~1~-[4-(Dimethylamino)butyl]-N~6~-hexadecylhexanediamide is unique due to its dual amide linkage and long hydrophobic chain, which confer distinct physicochemical properties and potential biological activities. Its structure allows for versatile chemical modifications, making it a valuable compound for various research applications.
Propiedades
Número CAS |
63588-06-7 |
|---|---|
Fórmula molecular |
C28H57N3O2 |
Peso molecular |
467.8 g/mol |
Nombre IUPAC |
N'-[4-(dimethylamino)butyl]-N-hexadecylhexanediamide |
InChI |
InChI=1S/C28H57N3O2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-19-24-29-27(32)22-17-18-23-28(33)30-25-20-21-26-31(2)3/h4-26H2,1-3H3,(H,29,32)(H,30,33) |
Clave InChI |
KNACCUZHKLPKFT-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCNC(=O)CCCCC(=O)NCCCCN(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



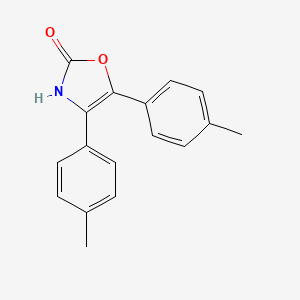
![6,7-Dichloro-4-methylthieno[2,3-B]quinoline](/img/structure/B14516002.png)
![5-[(2-Amino-4-nitrophenyl)sulfanyl]-4-chloropyridazin-3(2H)-one](/img/structure/B14516017.png)
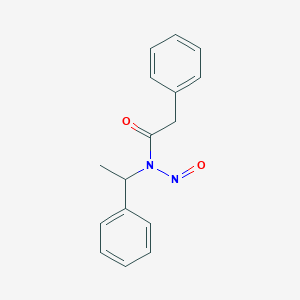
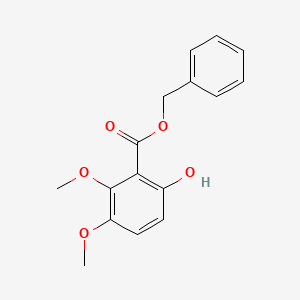
![2,6-Dichloro-N-[1-(3,4-dimethoxyphenoxy)propan-2-yl]benzamide](/img/structure/B14516035.png)
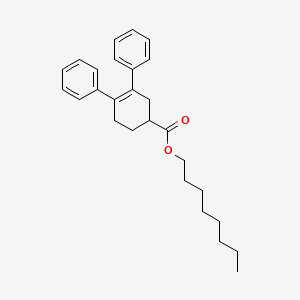

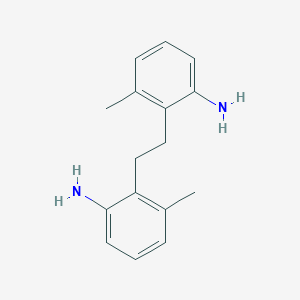
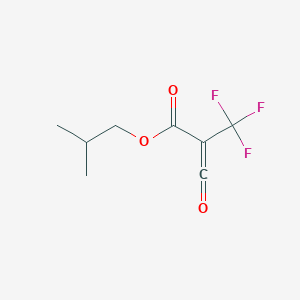
![4,4'-[(5-tert-Butyl-2-hydroxy-1,3-phenylene)bis(methylene)]diphenol](/img/structure/B14516062.png)
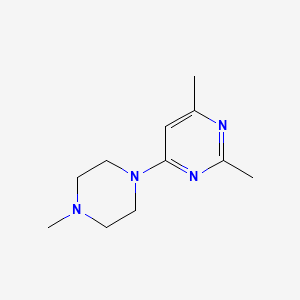
![3,5-Dimethyldecahydro-6H-pyrido[2,1-i]indol-5-ium iodide](/img/structure/B14516065.png)
